![molecular formula C7H3ClFNO3 B1304129 4-Fluoro-3-nitrobenzoyl chloride CAS No. 400-94-2](/img/structure/B1304129.png)
4-Fluoro-3-nitrobenzoyl chloride
Overview
Description
4-Fluoro-3-nitrobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups are mentioned, such as 4-chloro-2-fluoro-5-nitrobenzoic acid and derivatives of benzoyl chloride. These compounds are of interest due to their potential as building blocks in the synthesis of various heterocyclic compounds, which are significant in drug discovery .
Synthesis Analysis
The synthesis of related heterocyclic compounds using 4-chloro-2-fluoro-5-nitrobenzoic acid as a starting material has been described. This compound is used in solid-phase synthesis to create diverse libraries of nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. The process involves immobilization on Rink resin, chlorine substitution, nitro group reduction, and cyclization . Another synthesis route for 5-nitrobenzoxazole derivatives starts from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives. This method employs solvent-free conditions and potassium carbonate to facilitate nucleophilic acyl substitution and intramolecular cyclization, yielding high-purity products .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been analyzed in the context of their crystal framework structures. For example, 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride forms a three-dimensional framework structure stabilized by hydrogen bonds and ionic interactions. Similarly, N-3,5-dinitrobenzoyl-N'-isonicotinoylhydrazine molecules are linked into a three-dimensional framework by hydrogen bonds and aromatic π–π stacking interactions .
Chemical Reactions Analysis
The chemical reactions involving related compounds demonstrate the reactivity of the nitro, chloro, and fluoro groups in facilitating the formation of heterocyclic structures. The presence of these functional groups allows for specific reactions such as nucleophilic acyl substitution and intramolecular cyclization, which are crucial in the synthesis of the target heterocycles .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit high reactivity due to the presence of electron-withdrawing groups such as nitro and chloro substituents. The fluorine atom can also influence the acidity of the adjacent carboxylic acid group, making it a more reactive acylating agent .
Scientific Research Applications
Kinetic Studies in Solvolysis
4-Fluoro-3-nitrobenzoyl chloride has been studied for its role in solvolytic reactions. Park et al. (2019) investigated its kinetics in solvolysis, comparing it with other benzoyl chlorides. Their study highlighted the influence of the ortho-nitro group in these reactions, revealing differences in reactivity based on solvent and temperature conditions (Park et al., 2019).
Synthesis of Antimicrobial Compounds
Research by Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline, an intermediate in the production of the antibiotic drug linezolid. This research, while not using this compound directly, involved similar fluoro-nitro compounds and their applications in creating antimicrobial agents (Janakiramudu et al., 2017).
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with a wide range of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .
Mode of Action
4-Fluoro-3-nitrobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, transferring its acyl group (4-Fluoro-3-nitrobenzoyl) to other molecules . The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound, potentially directing its interactions with specific targets .
Biochemical Pathways
It’s worth noting that benzoyl chlorides can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the specific targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it may be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. Given its reactivity, it could potentially modify a variety of biomolecules, altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, it is typically stored under an inert atmosphere at room temperature, suggesting that it may be sensitive to oxidation or hydrolysis .
Safety and Hazards
4-Fluoro-3-nitrobenzoyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Relevant Papers Unfortunately, I was unable to find specific papers related to this compound .
properties
IUPAC Name |
4-fluoro-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVFOHHRJZBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382599 | |
Record name | 4-fluoro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400-94-2 | |
Record name | 4-Fluoro-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400-94-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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